molecular formula C18H20N2O4 B2924997 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1421494-26-9

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2924997
CAS No.: 1421494-26-9
M. Wt: 328.368
InChI Key: DCQXBSDUYVLPAY-UHFFFAOYSA-N
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Description

This compound features a urea core substituted with a 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl chain and an o-tolyl (ortho-methylphenyl) group. The benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety is associated with enhanced metabolic stability and ligand-receptor interactions, while the urea group often confers hydrogen-bonding capabilities critical for target binding .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-2-3-5-14(12)20-18(22)19-9-8-15(21)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,15,21H,8-9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQXBSDUYVLPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is known for its various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N2O4C_{18}H_{19}N_{2}O_{4} with a molecular weight of approximately 325.35 g/mol. The structure includes:

  • Benzo[d][1,3]dioxole : A bicyclic structure that contributes to the compound's biological activity.
  • Hydroxypropyl group : Enhances solubility and potential interactions with biological targets.
  • Urea linkage : Known for its role in various pharmacological activities.

Structural Formula

O C NCCC O c 1ccc 2c c 1 OCO 2 Nc 1cccc C 7H 7 c 1\text{O C NCCC O c 1ccc 2c c 1 OCO 2 Nc 1cccc C 7H 7 c 1}

Anticancer Properties

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, research has shown that related compounds can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis:

CompoundIC50 (μM)Target
This compoundNot yet determinedTS
Pemetrexed7.26TS

The benzo[d][1,3]dioxole derivatives have been noted to reduce cell viability in various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A comparative study evaluated several urea derivatives against common pathogens:

CompoundMinimum Inhibitory Concentration (MIC)
This compoundTBD
Standard Antibiotic0.5–2 μg/mL

These findings suggest that the compound may possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell proliferation and apoptosis. The presence of the hydroxy group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various urea derivatives and assessed their anticancer properties using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the presence of the benzo[d][1,3]dioxole moiety significantly increased cytotoxicity compared to standard treatments .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar compounds showed that derivatives with hydroxyl substitutions exhibited lower MIC values against S. aureus. This suggests that modifications to the urea structure can enhance antimicrobial properties .

Scientific Research Applications

Synthesis and Classification

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can be synthesized using chemical methods from precursors like catechol and substituted aromatic amines. The process involves creating a dioxole ring and adding hydroxypropyl and o-tolyl groups. As a urea derivative, this compound is also categorized as a heterocyclic compound because of its dioxole ring. Its complex structure makes it suitable for studying different chemical and biological properties.

Physicochemical Properties

The molecular weight of this compound is approximately 328.36 g/mol. The presence of hydroxyl and aromatic groups suggests the compound can form hydrogen bonds and engage in hydrophobic interactions.

Potential Chemical Reactions

This compound can undergo a variety of chemical reactions:

  • Hydrolysis
  • Esterification
  • Amidation

The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and o-tolyl groups can form hydrogen bonds with amino acid residues, potentially modulating protein activity and leading to biological effects.

Related Compounds and their applications

CompoundBiological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamideAnticancer activity against various cancer types
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)ureaPotential anticancer and antimicrobial properties; may inhibit tubulin polymerization, disrupt mitotic spindle formation, and induce oxidative stress in cancer cells; effective against bacterial strains with comparable MICs to antibiotics
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamideN/A
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamidePotential applications in medicinal chemistry due to its biological activity and structural versatility

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents, impacting their physicochemical and pharmacological profiles:

Compound Name Substituent on Urea Key Structural Features Molecular Weight (g/mol) CAS Number
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea o-tolyl (C₆H₄CH₃) Hydroxypropyl linker, methylenedioxyphenyl ~340–350 (estimated) Not provided
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea 2-(trifluoromethyl)phenyl Trifluoromethyl group, hydroxypropyl linker 382.3 1396799-02-2
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea 2,6-difluorophenyl Benzofuran core, difluorophenyl N/A 1448054-84-9
(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide Furan-2-yl acrylamide Acrylamide backbone, furan substituent N/A 1421586-98-2

Impact of Substituents on Properties

  • Lipophilicity: The o-tolyl group in the target compound increases lipophilicity compared to electron-withdrawing groups like trifluoromethyl (logP ~2.5–3.0 estimated) . This may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability: Methylenedioxyphenyl (benzo[d][1,3]dioxol) groups inhibit cytochrome P450 enzymes, slowing metabolism . However, non-fluorinated analogs (like the target compound) may be less stable than fluorinated derivatives (e.g., CAS 1396799-02-2) .
  • Binding Affinity :

    • Hydroxypropyl linkers in urea derivatives facilitate hydrogen bonding with targets (e.g., kinases or GPCRs). The o-tolyl group’s steric bulk may enhance selectivity for hydrophobic binding pockets compared to smaller substituents like furans or thiophenes .

Research Findings and Pharmacological Implications

  • The absence of fluorine may result in shorter half-life compared to fluorinated derivatives but improved blood-brain barrier penetration.
  • Fluorinated Analogs (e.g., CAS 1396799-02-2) :

    • Demonstrated improved metabolic stability in preclinical studies, with trifluoromethyl groups resisting oxidative degradation .
    • Higher polarity may limit CNS bioavailability compared to the target compound.

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